L-Leucyl-L-isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophyl-L-threonine
Description
L-Leucyl-L-isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophyl-L-threonine is a synthetic heptapeptide with the sequence Leu-Ile-Val-Tyr-Pro-Trp-Thr. Its structure includes hydrophobic residues (Leu, Ile, Val), an aromatic tyrosine (Tyr), a conformationally rigid proline (Pro), a bulky tryptophan (Trp), and a polar threonine (Thr). The calculated molecular weight is approximately 891.06 g/mol (based on amino acid residue masses minus six water molecules for peptide bonds).
Properties
CAS No. |
914096-29-0 |
|---|---|
Molecular Formula |
C46H66N8O10 |
Molecular Weight |
891.1 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C46H66N8O10/c1-8-26(6)38(52-40(57)32(47)20-24(2)3)44(61)51-37(25(4)5)43(60)50-35(21-28-15-17-30(56)18-16-28)45(62)54-19-11-14-36(54)42(59)49-34(41(58)53-39(27(7)55)46(63)64)22-29-23-48-33-13-10-9-12-31(29)33/h9-10,12-13,15-18,23-27,32,34-39,48,55-56H,8,11,14,19-22,47H2,1-7H3,(H,49,59)(H,50,60)(H,51,61)(H,52,57)(H,53,58)(H,63,64)/t26-,27+,32-,34-,35-,36-,37-,38-,39-/m0/s1 |
InChI Key |
WVAWOYRJBSQGPN-VZFNJOELSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide involves scaling up the SPPS process. Automation and optimization of reaction conditions are crucial to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophyl-L-threonine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like tyrosine and tryptophan.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Various amino acid derivatives.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine.
Scientific Research Applications
L-Leucyl-L-isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophyl-L-threonine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of peptide-based materials and products.
Mechanism of Action
The mechanism of action of L-Leucyl-L-isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophyl-L-threonine involves its interaction with specific molecular targets. These targets can include receptors, enzymes, and other proteins. The peptide can modulate signaling pathways, leading to various biological effects. The exact pathways and targets depend on the specific context in which the peptide is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Insights from Evidence-Based Analogs
2.1 Sequence and Conformational Features
Target Heptapeptide (Leu-Ile-Val-Tyr-Pro-Trp-Thr) :
Hydrophobic core (Leu, Ile, Val) followed by Tyr-Pro-Trp-Thr. Proline introduces rigidity, while Thr may enhance solubility via its hydroxyl group.Val-Trp-Thr-Tyr-Ile-Pro-Pro (CAS 652969-13-6) :
Sequence: Val-Trp-Thr-Tyr-Ile-Pro-Pro.
Shares Tyr, Pro, Trp, Thr, and Ile residues but has two terminal prolines, increasing structural rigidity. The absence of Leu and Val reduces hydrophobicity compared to the target.- Thr-Tyr-Pro-Trp (CAS 103930-64-9) : Sequence: Thr-Tyr-Pro-Trp. A tetrapeptide with overlapping residues (Tyr, Pro, Trp, Thr) but significantly shorter.
Leu-Tyr-Leu-Leu-Met-Trp-Ile-Thr-Gln-Val (CAS 874294-70-9) :
Sequence: Leu-Tyr-Leu-Leu-Met-Trp-Ile-Thr-Gln-Val.
Includes Met (oxidation-sensitive), Gln (polar), and additional Leu residues. Longer sequence (10 residues) and sulfur content differentiate it from the target.
2.2 Molecular Weight and Composition
2.3 Key Structural Differences
Hydrophobicity : The target’s Leu-Ile-Val core enhances hydrophobicity compared to Val-Trp-Thr-Tyr-Ile-Pro-Pro and Thr-Tyr-Pro-Trp .
Proline Content : Two prolines in Val-Trp-Thr-Tyr-Ile-Pro-Pro increase rigidity, whereas the target’s single proline allows partial flexibility.
Functional Groups : Thr-Tyr-Pro-Trp lacks charged/polar residues beyond Thr, reducing solubility compared to the target.
Sulfur and Oxidation Sensitivity : Leu-Tyr-Leu-Leu-Met-Trp-Ile-Thr-Gln-Val contains Met, making it prone to oxidation—a vulnerability absent in the target.
Research Findings and Implications
- Conformational Stability : Proline-rich peptides (e.g., Val-Trp-Thr-Tyr-Ile-Pro-Pro ) may exhibit enhanced stability due to restricted backbone mobility.
- Solubility: The target’s Thr residue and absence of sulfur-containing residues (cf.
- Potential Applications: Longer peptides like Leu-Tyr-Leu-Leu-Met-Trp-Ile-Thr-Gln-Val may serve as substrates for enzymatic studies, while shorter analogs (e.g., ) could act as minimal bioactive motifs.
Limitations
Comparisons are restricted to structural and physicochemical inferences from analogs. Further experimental validation is required to assess bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
